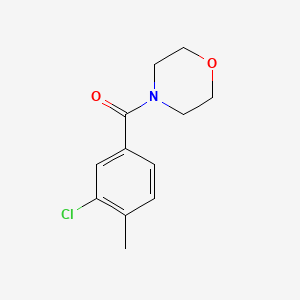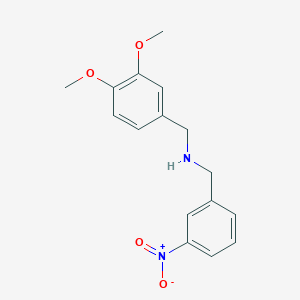![molecular formula C18H16N2O3 B5809540 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as NPA-TIQ, is a molecule that has been widely studied for its potential use in medicinal chemistry. This compound has shown promise in various scientific research applications, including its ability to inhibit specific enzymes and its potential as a therapeutic agent for certain diseases.
作用机制
The mechanism of action of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to specific enzymes and inhibit their activity. 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the active site of tyrosinase and acetylcholinesterase, preventing these enzymes from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline are largely dependent on the specific enzyme that it is inhibiting. In the case of tyrosinase, inhibition of this enzyme could lead to a reduction in melanin production in the skin, resulting in a skin-whitening effect. In the case of acetylcholinesterase, inhibition of this enzyme could lead to an increase in the levels of acetylcholine in the brain, potentially improving cognitive function in individuals with neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively inhibit specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. However, one limitation of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is that its synthesis involves a multi-step process that can be time-consuming and expensive.
未来方向
There are several potential future directions for research involving 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could have improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential skin-whitening effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives.
合成方法
The synthesis of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(3-nitrophenyl)-2-propenoic acid ethyl ester. Finally, this compound is reacted with tetrahydroisoquinoline in the presence of a base to form 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes. One study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a skin-whitening agent.
Another study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a therapeutic agent for certain neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPDDWDYZKZJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)

![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)